2-Thiocytosine

Description

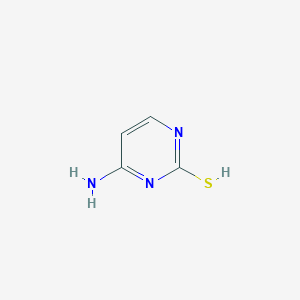

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Quantum Chemical and Advanced Computational Investigations of 2 Thiocytosine

Tautomerism and Conformational Landscape Analysis

Like cytosine, 2-Thiocytosine (B14015) can exist in several tautomeric forms, primarily due to proton migration between the exocyclic amino group and the heterocyclic nitrogen atoms, as well as thiol-thione equilibrium. The relative stability of these tautomers is highly sensitive to the surrounding environment.

Gas-Phase Tautomeric Equilibria and Relative Stabilities (e.g., Amino-Thiol vs. Amino-Thione)

In the isolated, gas-phase environment, theoretical calculations consistently predict that the amino-thiol form is the most stable tautomer of this compound. acs.org Specifically, high-level computations show that the amino-thiol rotamers (T2a and T2b) are energetically favored over the canonical amino-thione (T1) and other forms. acs.orgmdpi.com One study found the energy difference between the two most stable amino-thiol rotamers (T2b and T2a) to be only 1.15 kJ/mol, indicating both can likely appear in the gas phase. mdpi.comnih.gov The amino-thione form (T1), which is structurally analogous to canonical cytosine, is calculated to be significantly less stable in the gas phase. acs.orgmdpi.com For instance, some calculations place the amino-thione tautomer at least 5 kcal/mol higher in energy than the most stable amino-thiol form. acs.org The stability trend for the six main tautomers in the gas phase has been determined as T2b > T2a > T1 > T3b > T3a > T4. mdpi.com

| Tautomer | Description | Relative Energy (kJ/mol) |

|---|---|---|

| T2b | amino-thiol cis | 0.00 |

| T2a | amino-thiol trans | 1.15 |

| T1 | 1H amino-thione | 13.62 |

| T3b | imino-thione trans | 25.82 |

| T3a | imino-thione cis | 41.20 |

| T4 | 3H-amino-thione | 49.61 |

Table 1: Gas-phase relative energies of the six main this compound tautomers calculated at the MP2/6-31G(d,p) level, including zero-point energy correction. Data sourced from Palafox et al. mdpi.com

Solvent-Induced Effects on Tautomeric Preferences (Solvatochromism)

The presence of a solvent dramatically alters the tautomeric landscape of this compound. In contrast to the gas phase, the 1H-amino-thione tautomer (T1) becomes the most stable form in all studied solvents, including both protic (water, methanol (B129727), ethanol) and aprotic (acetonitrile, dimethyl sulfoxide (B87167), ethyl acetate) environments. acs.orgresearchgate.net This reversal of stability is primarily attributed to the large permanent dipole moment of the amino-thione form, which leads to significant stabilization in polar solvents. acs.org

This phenomenon is experimentally observable through solvatochromism, where the molecule's UV absorption spectrum shifts in response to solvent polarity. acs.orgresearchgate.netacs.org As solvent polarity increases, the lowest-energy absorption maximum of this compound exhibits a pronounced blue-shift (hypsochromic shift). acs.orgnih.govnih.gov For example, this maximum shifts from 286 nm in ethyl acetate (B1210297) to 269 nm in water. nih.gov Concurrently, a higher-energy absorption band shows a red-shift (bathochromic shift), moving from 233 nm in acetonitrile (B52724) to 242 nm in water. nih.gov These shifts are rationalized by the differential stabilization of the ground and excited electronic states by the solvent. acs.orgacs.orgnih.gov Theoretical models that include both implicit (continuum models like COSMO) and explicit (microsolvation with individual solvent molecules) solvent effects are necessary to accurately reproduce these experimental observations. acs.orgnih.gov

Theoretical Optimization of Tautomeric Forms (e.g., MP2, CCSD levels of theory)

To accurately determine the geometries and relative energies of this compound tautomers, high-level quantum chemical methods are essential. The main tautomers have been optimized using Møller-Plesset second-order perturbation theory (MP2) and the "gold standard" of quantum chemistry, coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). mdpi.comnih.govnih.gov For instance, optimizations have been performed at the RI-MP2/cc-pVTZ level, followed by single-point energy calculations at the RI-CCSD(T)/cc-pVTZ level to refine the relative stabilities. nih.gov These ab initio calculations confirm the conformational preferences in both the gas phase and in solution, providing a robust theoretical foundation for understanding the molecule's behavior. mdpi.comnih.gov The inclusion of solvent effects in these high-level calculations, often through continuum models, has been crucial in correctly predicting the switch to the amino-thione tautomer as the most stable form in solution. acs.orgnih.gov

Electronic Structure and Bonding Characterization

The substitution of a sulfur atom for an oxygen atom significantly modifies the electronic properties of the cytosine ring, influencing its molecular orbitals, electronic transitions, and electrostatic potential.

Molecular Orbital Analysis and Electronic Transitions

The electronic absorption spectrum of this compound is dominated by transitions involving the thiocarbonyl (C=S) group and the pyrimidine (B1678525) π system. nih.gov The four lowest excited singlet states (S1-S4) are primarily associated with the thiocarbonyl chromophore. acs.orgnih.gov These include two dark states with nSπ* character (excitations from a non-bonding orbital on the sulfur atom to a π* anti-bonding orbital) and two states with πSπ* character. acs.orgnih.gov

High-level multistate complete active space second-order perturbation theory (MS-CASPT2) calculations provide a detailed assignment of these transitions. acs.orgnih.gov The most intense absorption band observed experimentally corresponds to the bright S4 (πSπ) state. nih.gov Higher-lying states involve excitations within the pyrimidine π system (ππ) and from the nitrogen lone pairs (nNπ*). acs.orgnih.gov The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) for this compound is approximately 5.0062 eV, which is lower than that of canonical cytosine (5.2963 eV), indicating its higher reactivity. walshmedicalmedia.com

| State | Character | Vertical Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|---|

| S1 | nSπ | 3.41 | 364 | < 0.01 |

| S2 | πSπ | 3.74 | 331 | ~0.03 |

| S3 | nSπ | 4.27 | 290 | < 0.01 |

| S4 | πSπ | 4.44 | 279 | ~0.70 |

| S6 | ππ | 5.60 | 221 | ~0.24 |

| S8 | ππ | 6.10 | 203 | ~0.16 |

Table 2: Calculated gas-phase vertical excitation energies, corresponding wavelengths, and oscillator strengths for the 1H-amino-thione tautomer of this compound. Data sourced from MS-CASPT2 calculations. acs.orgnih.gov

Dipole Moment Calculations and Solvent Interactions

The dipole moment is a critical descriptor of a molecule's charge distribution and its ability to interact with polar environments. Computational studies reveal a stark difference in the dipole moments of the this compound tautomers. The 1H-amino-thione tautomer possesses a very large permanent dipole moment, calculated to be 7.3 D in a vacuum at the CCSD(T)/cc-pVTZ level. acs.org In contrast, the calculated dipole moment for the most stable gas-phase tautomer is significantly lower. mdpi.comnih.gov

Electron Density Distribution and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for analyzing the electron density distribution in this compound, revealing intricate details about its bonding and intermolecular interactions. nih.govnih.gov This method partitions the molecular space into atomic basins, allowing for a rigorous definition of atoms and the chemical bonds between them. nih.gov The analysis focuses on critical points in the electron density, ρ(r), where the gradient of the electron density is zero. nih.govrsc.org These points are classified based on the eigenvalues of the Hessian matrix of the electron density. nih.govrsc.org

In the crystalline structure of this compound, QTAIM analysis has been instrumental in identifying and characterizing a variety of intermolecular interactions that are not apparent from standard X-ray diffraction studies alone. researchgate.netresearchgate.net Beyond the conventional hydrogen bonds, QTAIM reveals weaker interactions that contribute to the stability of the crystal lattice. researchgate.netresearchgate.net These include N···N, N···C, and N···S interactions, in addition to N-H···N, N-H···S, C-H···S, and C-H···C hydrogen bonds. researchgate.netresearchgate.net

The analysis of the Laplacian of the electron density, ∇²ρ(r), provides further insight. A positive value of the Laplacian at a bond critical point (BCP) is indicative of a non-covalent interaction, which is characteristic of the hydrogen bonds and other weak interactions found in the this compound crystal. researchgate.netnih.gov The distribution of the Laplacian reveals regions of charge concentration and depletion, with the valence shell charge concentrations (VSCCs) at the sulfur atom indicating its lone pair character and its propensity to act as a hydrogen bond acceptor. researchgate.net For instance, two VSCCs on the sulfur atom point towards the hydrogen atoms of neighboring amino groups, confirming the N-H···S hydrogen bonds. researchgate.net

The table below summarizes the types of intermolecular interactions in the this compound crystal as identified by QTAIM analysis.

| Interaction Type | Description |

| N-H···N | Strong hydrogen bond, a primary interaction in the crystal lattice. researchgate.netresearchgate.net |

| N-H···S | Hydrogen bond involving the sulfur atom, contributing to the crystal packing. researchgate.netresearchgate.net |

| C-H···S | Weaker hydrogen bond also involving the sulfur atom. researchgate.netresearchgate.net |

| C-H···C | Weak hydrogen bond interaction. researchgate.netresearchgate.net |

| N···N | Non-hydrogen bond intermolecular interaction. researchgate.netresearchgate.net |

| N···C | Non-hydrogen bond intermolecular interaction. researchgate.netresearchgate.net |

| N···S | Non-hydrogen bond intermolecular interaction involving the sulfur atom. researchgate.netresearchgate.net |

Molecular Dynamics Simulations and Microsolvation Effects

Explicit and Implicit Solvent Modeling Approaches

The study of this compound in solution is crucial for understanding its behavior in biological environments. mdpi.com Molecular dynamics (MD) simulations, employing both explicit and implicit solvent models, have been utilized to investigate the influence of the solvent on the structure, dynamics, and tautomeric equilibrium of this compound. mdpi.comacs.orgacs.org

Explicit solvent models treat individual solvent molecules, typically water, as part of the simulation system. This approach allows for a detailed description of the direct interactions between the solute and the solvent, including the formation of hydrogen bonds. mdpi.com For this compound, explicit water molecules have been shown to play a significant role in its photochemical pathways. mdpi.com The interactions between water and the thiocarbonyl group can facilitate processes like water-chromophore electron transfer (WCET). mdpi.com Studies have been conducted by surrounding this compound with up to 30 explicit water molecules, representing the first and second hydration shells, to analyze their effect on the molecule's geometry and tautomerism. researchgate.netmdpi.com

Microsolvation studies offer a hybrid approach, where a small number of explicit solvent molecules are included in the quantum mechanical calculation, while the bulk solvent is treated implicitly. nih.govresearchgate.net This method has been applied to this compound to investigate the effects of hydrogen-bonded clusters with protic solvents like water and methanol. nih.govresearchgate.net These studies have revealed that the formation of such clusters can either promote or inhibit excited-state proton transfer reactions. nih.govresearchgate.net

The choice of the solvent model depends on the specific research question. Explicit models are preferred for studying detailed solute-solvent interactions, while implicit models are more suitable for exploring long-timescale phenomena or for large-scale screening studies. Microsolvation provides a balance between computational cost and accuracy for studying specific solvent-mediated processes.

Water-Assisted Tautomerism Mechanisms

The tautomeric equilibrium of this compound is significantly influenced by its environment, particularly by the presence of water molecules. mdpi.comresearchgate.net While in the gas phase the amino-thiol form is the most stable, in aqueous solution, the amino-thione tautomer is favored. acs.org Computational studies have explored the mechanisms of water-assisted tautomerism, where water molecules actively participate in the proton transfer reactions. mdpi.comresearchgate.net

The interaction of this compound with a single water molecule has been shown to significantly decrease the energy difference between the most stable tautomers, although it does not alter the order of their stability. mdpi.comresearchgate.net However, the presence of a larger number of water molecules, forming a complete solvation shell, can change the stability pattern. researchgate.net

Water molecules can act as a "proton shuttle," facilitating the transfer of a proton from one site of the this compound molecule to another. This is achieved through the formation of a hydrogen-bonded bridge, which lowers the energy barrier for the tautomerization process. wuxiapptec.com For instance, the intramolecular proton transfer from the N1 to the N3 position can be mediated by a water molecule that simultaneously donates a proton to the N3 atom and accepts a proton from the N1 atom.

While the energy barriers for proton transfers involving the sulfur atom in isolated this compound are lower than the corresponding barriers in cytosine, the situation is reversed in the presence of a water molecule, where the barriers become higher for this compound. researchgate.net

The following table summarizes the key aspects of water-assisted tautomerism in this compound.

| Feature | Description |

| Role of Water | Water molecules act as catalysts, lowering the energy barriers for proton transfer. wuxiapptec.com |

| Mechanism | Formation of a hydrogen-bonded bridge ("proton shuttle") between the proton donor and acceptor sites on this compound. wuxiapptec.com |

| Effect on Stability | The presence of water stabilizes the amino-thione tautomer over the amino-thiol form. acs.org |

| Energy Barriers | The energy barriers for water-assisted proton transfer are significantly lower than for the direct intramolecular proton transfer. wuxiapptec.com |

Dynamics of Excited State Deactivation in Solvated Clusters

The photochemistry and photophysics of this compound are highly sensitive to its solvation environment. mdpi.comnih.govresearchgate.net The dynamics of excited-state deactivation in solvated clusters of this compound have been investigated using a combination of spectroscopic techniques and quantum-chemical calculations. mdpi.comnih.govresearchgate.net

Upon photoexcitation, this compound can relax back to the ground state through various radiative and non-radiative pathways. mdpi.com In solvated clusters, the solvent molecules can significantly influence these deactivation channels. mdpi.comnih.govresearchgate.net For instance, in hydrogen-bonded clusters with protic solvents like water and methanol, the solvent molecules can either facilitate or hinder an excited-state proton transfer from the sulfur atom to a neighboring nitrogen atom. nih.govresearchgate.net This is due to the formation of a hydrogen-bonding chain that can act as a conduit for the proton. nih.govresearchgate.net

Quantum-chemical simulations have shown that interactions with explicit water molecules can lead to a phenomenon known as water-chromophore electron transfer (WCET), which can result in the formation of an intersystem crossing. mdpi.com This process can explain the non-radiative decay of the triplet state population observed in thiopyrimidines. mdpi.com

Furthermore, the WCET process may be followed by an almost barrierless electron-driven proton transfer (EDPT), leading to the formation of a hydroxyl radical. researchgate.net This reactive species can then participate in further photochemical reactions. researchgate.net

The table below outlines the key deactivation pathways for excited this compound in solvated clusters.

| Deactivation Pathway | Description |

| Excited-State Proton Transfer | Transfer of a proton from the sulfur atom to a nitrogen atom, which can be either promoted or prohibited by the solvent cluster. nih.govresearchgate.net |

| Water-Chromophore Electron Transfer (WCET) | Electron transfer from a water molecule to the photoexcited this compound, leading to intersystem crossing. mdpi.com |

| Electron-Driven Proton Transfer (EDPT) | Proton transfer following WCET, resulting in the formation of a hydroxyl radical. researchgate.net |

Theoretical Elucidation of Reaction Mechanisms

Radical Reaction Pathways and Energy Profiles (e.g., Hydrated Electron, Formate (B1220265) Radical)

The reactions of this compound with various radical species are of significant interest for understanding the mechanisms of radiation-induced damage to DNA and for potential applications in photodynamic therapy. researchgate.netrsc.org Theoretical calculations, particularly density functional theory (DFT), have been employed to elucidate the reaction pathways and energy profiles of these reactions. researchgate.netrsc.org

Reaction with Hydrated Electron (e⁻ₐq): In reactions with hydrated electrons, a ring nitrogen atom of this compound is protonated following the addition of the electron. researchgate.netrsc.org This leads to the formation of a protonated radical species. researchgate.netrsc.org This mechanism is in contrast to that observed for its canonical counterpart, cytosine. mdpi.com

Reaction with Formate Radical (CO₂⁻•): The reaction of this compound with the formate radical is more complex, with two competing mechanisms identified. researchgate.netrsc.org The first pathway is similar to the reaction with the hydrated electron, resulting in the formation of a nitrogen-atom protonated radical. researchgate.netrsc.org The second, and more dominant, mechanism involves the formation of a sulfur-sulfur bonded neutral dimer radical. researchgate.netrsc.org DFT calculations have shown that this dimer radical is formed through hydrogen abstraction from this compound by the formate radical, which creates a sulfur-centered radical that then combines with another this compound molecule. researchgate.netrsc.org

Theoretical studies have also explored the possibility of radical formation through the homolytic cleavage of the N-H or S-H bonds upon UVA irradiation. nih.govacs.org The energy required for such fragmentation has been calculated, and the subsequent recombination of the radical fragments has been shown to lead to different tautomeric forms of this compound. nih.govacs.org

The following table summarizes the products of the reactions of this compound with the hydrated electron and the formate radical.

| Reactant | Product(s) |

| Hydrated Electron (e⁻ₐq) | Ring N-atom protonated radical. researchgate.netrsc.org |

| Formate Radical (CO₂⁻•) | 1. N-atom protonated radical (minor product). researchgate.netrsc.org2. Sulfur-sulfur bonded neutral dimer radical (major product). researchgate.netrsc.org |

Proton Transfer Dynamics and Intermolecular Hydrogen Bonding Networks

Advanced computational studies have provided significant insights into the intricate dynamics of proton transfer and the nature of intermolecular hydrogen bonding networks in this compound (2TC). These investigations are crucial for understanding its chemical behavior, stability, and potential biological functions.

Proton Transfer Dynamics

Theoretical models have been instrumental in elucidating the mechanisms of both intramolecular and intermolecular proton transfer in this compound. Ab initio post-Hartree–Fock methods have been employed to study the relative stabilities of 2TC tautomers and the mechanisms of intramolecular proton transfer. researchgate.net These studies involve the optimization of geometries for local minima and transition states, providing a detailed picture of the energy landscapes governing these processes. researchgate.net

One key finding is that the energy barriers for proton transfers involving the sulfur atom in this compound are significantly lower than those for analogous transfers in cytosine. researchgate.net However, the presence of a single water molecule can alter this, leading to higher corresponding barriers in the monohydrated this compound complex. researchgate.net The interaction with water molecules can significantly decrease the energy difference between the most stable tautomers, and a full solvation shell can even change the order of tautomer stability. researchgate.net

Excited-state proton transfer is another critical area of investigation. Clustering with protic solvents like water and methanol can either facilitate or hinder the excited-state proton transfer from the sulfur atom to a neighboring nitrogen atom, a process influenced by the hydrogen bonding chain formed between this compound and the solvent molecules. researchgate.netresearchgate.net Computational studies have explored these microsolvated clusters to understand the deactivation dynamics following photoexcitation. researchgate.net For instance, in microsolvated this compound, interactions with explicit water molecules at the thiocarbonyl group may lead to a water-chromophore electron transfer (WCET), which in turn can result in an intersystem crossing. core.ac.uk This process might be followed by a nearly barrier-free electron-driven proton transfer (EDPT), potentially forming a hydroxyl radical. core.ac.uk

Intermolecular Hydrogen Bonding Networks

The substitution of oxygen with sulfur in the 2-position of the cytosine ring leads to notable changes in the intermolecular interaction patterns and molecular aggregation of this compound. nih.gov In the crystalline state, this compound molecules form complex hydrogen-bonding networks. nih.gov The crystal unit cell of this compound is composed of two independent molecules in the T1 tautomeric form, which are linked in pairs by strong N1-H···N3 and N4-H···S hydrogen bonds, resulting in a nearly planar arrangement. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) and Density Functional Theory (DFT) have been powerful tools for characterizing these hydrogen bonds. nih.govresearchgate.net In the crystal structure of this compound, supramolecular synthons (dimers) are connected to neighboring synthons through weaker N(1)-H(1)···N(3') and N(4')-H(4')···S(2) hydrogen bonds. researchgate.net These ribbons are further linked by even weaker N-H···S interactions. researchgate.net QTAIM analysis has been able to identify and differentiate a variety of weak interactions that are not typically resolved in standard X-ray diffraction studies. researchgate.net

Computational studies of this compound dimers and tetramers have provided detailed information on the geometries and energies of these hydrogen bonds. For instance, in the crystalline structure, the N(1')-H(1')···N(3) interaction is the strongest, with a calculated energy of -23.18 kJ/mol, followed by the N(4)-H(4)···S(2') interaction at -17.13 kJ/mol. researchgate.net The table below summarizes the computed intermolecular hydrogen bond lengths and energies for various interactions within the this compound crystal structure.

| Interaction | Bond Length (Å) | Estimated Energy (kJ/mol) |

|---|---|---|

| N(1')-H(1')···N(3) | - | -23.18 |

| N(4)-H(4)···S(2') | - | -17.13 |

| N(1)-H(1)···N(3') | 3.114 | -16.10 |

| N(4')-H(4')···S(2) | 3.408 | -13.95 |

| C(6)-H(6)···S(2'') | 3.532 | -9.43 |

| N(4)-H(4)···S(2') (linking ribbons) | 3.551 | -8.01 |

| N(4)-H(4)···S(2') (linking ribbons) | 3.466 | -3.17 |

| C(5)-H(5)···S(2') | 4.037 | -2.85 |

Furthermore, computational methods such as B3LYP and CAM-B3LYP have been used to optimize the geometry of this compound tetramers. mdpi.com These calculations have shown that the computed intermolecular hydrogen bond lengths can be shorter than those observed in the crystal, highlighting the influence of the computational model and the crystalline environment. mdpi.com The table below presents a comparison of calculated and experimental intermolecular hydrogen bond lengths.

| Interaction | B3LYP | CAM-B3LYP | Crystal (X-ray) |

|---|---|---|---|

| N4-H···S | 2.323 | - | 3.345 |

| N1-H···N3 | 2.064 | - | 3.022 |

| C6-H···S | 2.656 | - | 2.69 |

These detailed computational investigations into the proton transfer dynamics and intermolecular hydrogen bonding networks of this compound are fundamental to understanding its structural preferences, reactivity, and interactions in various chemical and biological environments.

Advanced Spectroscopic Characterization and Photophysical Studies of 2 Thiocytosine

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure, bonding, and tautomeric equilibria of 2-Thiocytosine (B14015) (2-TC). These methods are highly sensitive to the specific vibrational modes of the molecule, which are in turn dictated by its geometry and electronic structure.

The tautomeric forms of this compound are highly dependent on the molecular environment. Spectroscopic studies have revealed distinct dominant tautomers in the gas phase, in inert matrices, and in the solid state.

In the gas phase , the thiol form of this compound is the most stable and exclusively observed tautomer nih.gov. This environment represents the molecule in an isolated state, free from intermolecular interactions.

Matrix isolation IR spectroscopy , a technique where molecules are trapped in a solid, inert gas (like argon) at low temperatures, provides insight into the structure of the isolated molecule with minimal environmental influence. Under these conditions, this compound is found to exist only in the amino-thiol tautomeric form nih.gov.

Conversely, in the solid state (thin polycrystalline films), strong intermolecular hydrogen bonds significantly influence the tautomeric equilibrium nih.gov. IR and Raman spectral analysis of solid samples show that the amino-thione form is the dominant species nih.gov. The vibrational bands in the solid-state spectra are considerably shifted compared to the isolated molecule due to these hydrogen bonding interactions.

The table below summarizes the dominant tautomeric forms of this compound in different phases as determined by vibrational spectroscopy.

| Phase | Dominant Tautomer | Spectroscopic Method |

| Gas Phase | Amino-thiol | UV-vis Absorption Spectroscopy |

| Matrix Isolation | Amino-thiol | IR Spectroscopy |

| Solid State (Polycrystalline) | Amino-thione | IR and Raman Spectroscopy |

The complexity of the IR and Raman spectra of this compound necessitates the use of computational methods for accurate vibrational mode assignment. Density Functional Theory (DFT) has proven to be a reliable tool for this purpose researchgate.netnih.gov.

By calculating the optimized molecular geometries and fundamental vibrational frequencies, researchers can create theoretical spectra that closely match experimental data nih.govresearchgate.net. The assignment of normal modes of vibration is typically performed based on the Potential Energy Distribution (PED) derived from a normal coordinate analysis researchgate.netresearchgate.net. DFT calculations using the B3LYP functional with basis sets such as 6-311++G** or 6-31G* have been successfully employed to compute IR intensities and Raman activities for this compound and its derivatives nih.govresearchgate.net.

To account for the intermolecular interactions present in the solid state, DFT computations have been extended to simulate the crystal unit cell, for example, by optimizing tetramer forms of 2-TC. This approach has led to a notable improvement in the assignment of solid-state IR and Raman spectra compared to calculations on a single molecule researchgate.net.

Resonance Raman (RR) spectroscopy is a powerful technique for selectively probing the vibrational modes coupled to an electronic transition, providing detailed information about the structure and dynamics of a molecule in its electronically excited state nih.govaps.org.

Studies on this compound have utilized Resonance Raman spectroscopy in conjunction with DFT calculations to investigate microsolvation effects on its excited-state deactivation dynamics researchgate.netacs.org. By using different polar solvents such as water (H₂O), methanol (B129727) (MeOH), and acetonitrile (B52724) (MeCN), researchers have examined how hydrogen bonding interactions within 2-TC(solvent)n clusters affect the excited state researchgate.net. The observed Raman spectra in protic solvents like methanol and water were largely attributed to the vibrational modes of these hydrogen-bonded clusters. These intermolecular interactions are key to stabilizing the thione structure of 2-TC in solution and influence its photophysical properties researchgate.net. The analysis of RR spectra helps in understanding the specific molecular motions that are activated upon electronic excitation, offering insights into the initial steps of photochemical processes nih.gov.

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) Spectroscopy

NMR and NQR spectroscopy provide complementary information on the structure, bonding, and dynamics of this compound, particularly in the solid state and in solution.

In the solid state, the intricate network of hydrogen bonds and the potential for proton transfer (prototropism) can be effectively studied using ¹H-¹⁴N Nuclear Quadrupole Double Resonance (NQDR) nih.gov. This technique is highly sensitive to the local electronic environment of the nitrogen atoms.

An experimental ¹H-¹⁴N NQDR study on solid this compound at 180 K successfully detected eighteen distinct resonance frequencies for the ¹⁴N nuclei nih.govresearchgate.net. These frequencies were assigned to the different nitrogen sites within the molecule: the amino group (-NH₂), the imino nitrogen (-N=), and the protonated ring nitrogen (-NH-). The large number of observed frequencies was attributed to the non-equivalence of molecules within the crystal lattice and the possibility of prototropic tautomerism, where a proton shifts from one nitrogen atom to another nih.govresearchgate.net.

The combination of NQDR experiments with DFT calculations provides detailed information on the hydrogen-bonding properties and molecular aggregation in complex crystalline structures nih.gov. The NQR parameters are sensitive to the electron distribution around each nitrogen atom, making the technique suitable for investigating structural changes and hydrogen bonding patterns researchgate.net.

The following table presents the ¹⁴N NQR frequencies and coupling constants for the three distinct nitrogen sites in solid this compound.

| Nitrogen Site | ν+ (kHz) | ν- (kHz) | ν₀ (kHz) | e²qQ/h (kHz) | η |

| N(1)H | 2005 | 1485 | 520 | 2327 | 0.447 |

| N(3) | 2860 | 2670 | 190 | 3687 | 0.103 |

| N(4)H₂ | 2400 | 1650 | 750 | 2700 | 0.556 |

| Data derived from ¹H-¹⁴N NQDR studies on solid this compound. |

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules, including confirming tautomeric forms and studying non-covalent interactions in solution omicsonline.orgresearchgate.net.

For this compound, solution-state studies are crucial for understanding its behavior in different chemical environments. Computational and UV-vis spectroscopic studies have shown that while the amino-thiol form is most stable in the gas phase, the 1H-amino-thione tautomer is the predominant form in various solvents acs.org. In solvents like acetonitrile, DMSO, ethanol, methanol, and water, the 1H-amino-thione tautomer is predicted to be the only significant species present. A small percentage of the amino-thiol form may exist in less polar solvents like ethyl acetate (B1210297) acs.org.

Solution-state NMR, including ¹H and ¹³C NMR, would be the definitive experimental technique to confirm these tautomeric ratios in solution. By analyzing chemical shifts, coupling constants, and potentially through the use of two-dimensional NMR experiments like HSQC and HMBC, the exact structure and conformation of this compound in a given solvent can be elucidated weebly.comethz.ch. Furthermore, NMR techniques such as Saturation Transfer Difference (STD-NMR) are powerful methods for studying the binding of small molecules like 2-TC to larger biomolecules, identifying the specific protons involved in the binding interface rug.nl.

Electronic Absorption and Emission Spectroscopy

UV Absorption Spectrum Analysis and Solvatochromic Shifts

The ultraviolet (UV) absorption spectrum of this compound is characterized by significant shifts in its absorption bands in response to changes in solvent, a phenomenon known as solvatochromism. acs.orgacs.orgnih.gov Experimental and theoretical studies have investigated these effects in a range of solvents, including polar aprotic and protic solvents. nih.gov Due to low solubility, the behavior of this compound in low-polarity solvents has not been extensively studied. nih.gov

The absorption spectra typically show an intense absorption maximum between 269 and 286 nm, with a tail that can extend to 330–350 nm, depending on the solvent. nih.gov A second, higher-energy absorption band is observed with a maximum between 233 and 242 nm in solvents like acetonitrile (ACN), ethanol (EtOH), methanol (MeOH), and water (H₂O). nih.gov In protic solvents, a shoulder also appears in the range of 210–218 nm. nih.gov

A notable solvatochromic trend is the blue shift of the lowest-energy maximum as solvent polarity increases. For instance, this maximum shifts from 286 nm in ethyl acetate (EtOAc) to 269 nm in water. nih.gov Conversely, the high-energy maximum experiences a red shift, moving from 233 nm in acetonitrile to 242 nm in water. nih.gov These shifts are accompanied by changes in the molar extinction coefficient. nih.gov The observed solvatochromic shifts have been analyzed using various solvatochromic scales to differentiate the contributions from different solvent effects. acs.orgacs.orgnih.gov

| Solvent | Solvent Type | Low-Energy Maximum (λmax, nm) | High-Energy Maximum (λmax, nm) |

|---|---|---|---|

| Ethyl Acetate (EtOAc) | Polar Aprotic | 286 | N/A |

| Acetonitrile (ACN) | Polar Aprotic | 284 | 233 |

| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | 286 | N/A |

| Ethanol (EtOH) | Polar Protic | 276 | 239 |

| Methanol (MeOH) | Polar Protic | 274 | 240 |

| Water (H₂O) | Polar Protic | 269 | 242 |

Influence of Solvent Polarity on Electronic Transition Energies

The polarity of the solvent has a distinct influence on the electronic transition energies of this compound. As the solvent polarity increases, the first absorption maximum shifts to higher transition energies (a hypsochromic or blue shift), while the second maximum shifts to lower energies (a bathochromic or red shift). acs.orgacs.orgnih.govnih.gov This behavior is a direct consequence of the interaction between the solvent molecules and the different electronic states of this compound. acs.orgacs.orgnih.gov

Theoretical calculations help to explain these shifts by considering the dipole moments of the ground and excited states. acs.orgnih.gov States with a dipole moment smaller than the ground state are expected to shift to higher energies (blue-shift) in polar solvents, whereas states with a larger dipole moment will shift to lower energies (red-shift). acs.org For this compound, the excited states associated with the first absorption band are less polar than the ground state, leading to the observed blue shift in more polar environments. acs.org Conversely, the higher excited states linked to the second absorption band are more polar than the ground state, resulting in a red shift upon solvation in polar solvents. acs.org

While the dipole moments of the excited states can account for the general energy shifts, explicit solvent interactions, such as hydrogen bonding in protic solvents, are crucial for explaining the specific differences observed in the absorption spectra recorded in different solvents. acs.orgacs.orgnih.gov

Spectroscopic Characterization of Transient Species in Chemical Reactions

Upon photoexcitation, this compound can undergo various deactivation processes that may involve transient species. Quantum-chemical simulations of excited-state absorption (ESA) spectra have been employed to study these radiationless deactivation channels, particularly in aqueous environments. researchgate.netarxiv.org

In the presence of explicit water molecules, theoretical studies suggest the possibility of a water-chromophore electron transfer (WCET) process. researchgate.netarxiv.org This can lead to the formation of an intersystem crossing that was not previously considered. researchgate.netarxiv.org This WCET process, which may be the first example of such a phenomenon occurring in the triplet manifold of electronic states, could explain the nonradiative decay of the triplet state population observed in thiopyrimidines even without molecular oxygen. researchgate.netarxiv.org

Furthermore, calculations indicate that the WCET process might be followed by a nearly barrierless electron-driven proton transfer (EDPT). researchgate.net This subsequent step could result in the formation of a transient hydroxyl radical, which could then participate in further chemical reactions like photohydration or deamination. researchgate.netarxiv.org The characterization of these transient species is critical for a complete understanding of the photochemistry of this compound in biological contexts. researchgate.net

Photoreactivity and Excited State Dynamics

Photolabeling and Photoaffinity Probing Mechanisms in Nucleic Acid Structures

The unique photochemical properties of thiobases, including this compound, are harnessed for applications in molecular biology, such as photolabeling and photoaffinity probing of nucleic acid structures and their interactions with proteins. nih.gov Photoaffinity labeling (PAL) is a powerful technique that uses a chemical probe to form a covalent bond with its target molecule upon activation by light. nih.govnih.gov

The mechanism involves incorporating a photoreactive group into a probe molecule that can bind reversibly to a target. nih.gov For nucleic acid research, a thionucleobase like this compound can act as the intrinsic photoreactive group due to its favorable absorption and excited-state properties. Upon irradiation with a specific wavelength of light (typically UVA for thiobases), the photoreactive group forms a highly reactive intermediate species. nih.govnih.gov This transient species rapidly reacts with the nearest molecule, ideally the target protein or a neighboring nucleic acid segment, forming a stable covalent cross-link. nih.gov This covalent linkage allows for the identification of binding partners and the mapping of interaction sites within complex biological systems. nih.gov

Formation and Lifetime of Long-Lived Triplet Electronic States

A defining characteristic of the photochemistry of thiobases like this compound is the highly efficient population of long-lived triplet electronic states following UVA excitation. nih.gov In solution, where this compound exists predominantly in its thione tautomeric form, its photodynamics are dominated by an efficient intersystem crossing (ISC) from the initially excited singlet state to the triplet manifold. researchgate.netrsc.org

This efficient ISC is a key feature that distinguishes thiobases from their canonical nucleobase counterparts. rsc.org The presence of the thiocarbonyl group plays a crucial role in promoting this process while suppressing the internal conversion pathways back to the ground state that are typically active in canonical cytosine. rsc.org The triplet states of thiobases are relatively long-lived, with lifetimes that can extend into the microsecond range. whiterose.ac.uk This long lifetime allows the excited molecule to act as a photosensitizer, potentially reacting with other molecules in its environment, which is a foundational property for applications like photochemotherapy and photoaffinity labeling. nih.gov

Comparison of Photoreactivity with Canonical Cytosine and other Thiobases

The photoreactivity of this compound (2TC) presents a stark contrast to that of its canonical counterpart, cytosine, primarily due to the substitution of the C2-carbonyl oxygen with a sulfur atom. This single atomic substitution fundamentally alters the deactivation pathways of the molecule following UV irradiation, shifting the dominant mechanism from efficient internal conversion in cytosine to highly efficient intersystem crossing in this compound.

Upon absorbing UV light, canonical cytosine rapidly returns to its ground state through non-radiative internal conversion pathways. rsc.orgrsc.org This photostability is a crucial characteristic for nucleobases in DNA and RNA, preventing photochemical damage. The deactivation of cytosine is also highly dependent on its tautomeric form; for instance, the enol tautomer shows a very low tendency to form triplet states. rsc.org In contrast, the thion form of this compound, which is predominant in solution, predominantly deactivates by populating the triplet manifold with near-unity quantum yield. rsc.orgnih.gov

The key to this divergent photoreactivity lies in the presence of the thiocarbonyl group in this compound. This group is instrumental in suppressing the internal conversion pathways that are highly active in cytosine. rsc.orgrsc.org The sulfur atom, being heavier than oxygen, introduces a significant "heavy-atom effect." This effect enhances the spin-orbit coupling, which facilitates the formally forbidden transition between electronic states of different spin multiplicities, i.e., intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). rsc.orgwikipedia.org For the thion tautomer of 2TC, this ISC process becomes the most relevant deactivation channel. rsc.org Theoretical models also propose that upon UVA irradiation, the homolytic rupture of an N-H bond can lead to radical species whose recombination along triplet channels results in the observed high triplet yields, a pathway not energetically favorable for cytosine under the same conditions. nih.govacs.org

The photophysical behavior of this compound is also comparable to other pyrimidine (B1678525) thiobases, such as 2-thiouracil (B1096) (2TU). Like 2TC, 2-thiouracil exhibits ultrafast and highly efficient intersystem crossing, leading to a triplet yield approaching unity. nih.govacs.org Studies on 2TU show that after initial excitation, the molecule rapidly converts internally from the S₂ to the S₁ state, from which it efficiently crosses over to the triplet manifold (both T₁ and T₂ states) within hundreds of femtoseconds. nih.govacs.org This shared characteristic of efficient triplet state population underscores a common mechanistic feature among thiobases, driven by the presence of the sulfur atom. This contrasts sharply with canonical pyrimidine bases like cytosine and uracil (B121893), which are characterized by their rapid and efficient relaxation back to the ground state, ensuring their photostability. rsc.org

The following table summarizes the key differences in the photophysical properties and photoreactivity between this compound and canonical cytosine.

| Property | This compound | Canonical Cytosine | Reference |

| Primary Deactivation Pathway | Intersystem Crossing (ISC) to Triplet State | Internal Conversion (IC) to Ground State | rsc.orgrsc.org |

| Triplet Quantum Yield (ΦT) | Near-unity (~1) | Very low | rsc.orgnih.gov |

| Role of C2=X Group (X=S, O) | C=S group suppresses IC, enhances ISC via heavy-atom effect | C=O group facilitates efficient IC | rsc.orgrsc.org |

| Excited State Lifetime | Long-lived triplet states | Ultrafast decay of singlet state | rsc.orgnih.gov |

| Tautomer-Specific Behavior | Thion form (solution) is photoreactive (high ISC); Thiol form (gas phase) shows different dynamics | Keto and enol forms have distinct photodynamics; low triplet formation propensity | rsc.org |

Chemical Reactivity and Intermolecular Interactions of 2 Thiocytosine

Radical Chemistry of 2-Thiocytosine (B14015)

The presence of the sulfur atom makes this compound a focal point for radical reactions, altering its behavior compared to canonical nucleobases. mdpi.comnih.gov Its interactions with various radical species have been elucidated through techniques such as pulse radiolysis, supported by density functional theory (DFT) calculations. researchgate.netrsc.org

Reactions with Hydrated Electrons and Radical Species (e.g., Formate (B1220265) Radical, 2-Hydroxypropan-2-yl Radical)

Studies have subjected this compound (TC) to reactions with hydrated electrons (e-aq), formate radicals (CO2•−), and 2-hydroxypropan-2-yl radicals ((CH3)2•COH) in aqueous environments. researchgate.netrsc.orgresearchgate.net

When reacting with hydrated electrons, a powerful reducing agent, this compound undergoes an addition of the electron, which is then followed by a rapid protonation by solvent molecules. researchgate.netresearchgate.net This process results in the formation of a ring N-atom protonated radical. nih.govresearchgate.netresearchgate.net This mechanism contrasts with that observed for its uracil (B121893) analogue, 2-thiouracil (B1096), where protonation occurs at the exocyclic oxygen atom. researchgate.netresearchgate.net

The reaction with the formate radical (CO2•−), which can act as a reducing agent, is more complex and proceeds via two competing mechanisms. researchgate.netresearchgate.net The first pathway is similar to the hydrated electron reaction, leading to the formation of an N-atom protonated radical. researchgate.netresearchgate.net The second, concurrent mechanism involves the formation of a sulfur-sulfur bonded neutral dimer radical. researchgate.netresearchgate.net The reaction with the 2-hydroxypropan-2-yl radical also proceeds, though the pathways are less clearly defined in the provided literature. researchgate.netrsc.orgresearchgate.net

Mechanisms of Radical Addition and Hydrogen Abstraction

The reactivity of this compound is characterized by distinct radical reaction mechanisms, primarily radical addition and hydrogen abstraction.

Radical Addition: The reaction with hydrated electrons is a clear example of radical addition, where the electron adds to the pyrimidine (B1678525) ring system. researchgate.netresearchgate.net This addition increases the electron density of the molecule, facilitating subsequent protonation from the aqueous solvent to yield a more stable radical species. researchgate.netresearchgate.net

Hydrogen Abstraction: Hydrogen abstraction is a key mechanism, particularly in reactions involving the formate radical and in photochemical processes. researchgate.netresearchgate.netnih.gov DFT calculations have shown that the formate radical can abstract a hydrogen atom from the thiol group of this compound, resulting in a sulfur-centered radical (thiyl radical). researchgate.netresearchgate.net Theoretical studies also predict that ultraviolet-A (UVA) radiation can induce the homolytic rupture (breaking) of the N–H bond, yielding radical fragments through hydrogen abstraction. nih.govnih.gov This process is considered a potential pathway for the formation of long-lived triplet states. nih.govnih.gov

Formation of Dimer Radicals and Radical Recombination Pathways

A significant pathway in the radical chemistry of this compound is the formation of dimer radicals. researchgate.netresearchgate.net This is prominently observed in reactions with the formate radical, where a sulfur-centered radical, formed via hydrogen abstraction, combines with a neutral this compound molecule. researchgate.netresearchgate.net This combination results in a 2-center-3-electron, sulfur-sulfur bonded neutral dimer radical, denoted as TCdim•. researchgate.netresearchgate.net The formation of such stable disulfide-bonded species has been identified as a characteristic reaction for 2-thio analogues of pyrimidines. researchgate.net

Once radical species are formed, they can undergo recombination. Theoretical models suggest that radical fragments, such as those produced by UVA-induced N-H bond breaking, can recombine through different pathways. nih.govnih.govresearchgate.net Recombination along a singlet channel can lead back to the ground state of a stable tautomer of this compound in a barrierless process. nih.govnih.gov Alternatively, recombination of the radical fragments can proceed along triplet channels, leading to the formation of stable triplet state tautomers. nih.govnih.gov This two-step radical mechanism of fragmentation and recombination helps to explain the high yields of triplet states observed for this compound upon UV irradiation without needing to invoke intersystem crossings. nih.govnih.gov

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Patterns in Crystalline Structures (e.g., N-H…N, N-H…S, C-H…S, C-H…C)

Hydrogen bonds are the primary drivers of the supramolecular assembly in crystalline this compound. mdpi.comresearchgate.net A hierarchy of these bonds, from strong to weak, links molecules into dimers, which then form ribbons and stacks. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) analysis has been instrumental in identifying and characterizing these varied interactions. researchgate.netresearchgate.net The crystal structure features several distinct hydrogen bonding patterns. researchgate.net

Key Hydrogen Bonds in Crystalline this compound

| Interaction Type | Bond Length (Å) | Estimated Energy (kJ/mol) | Description |

|---|---|---|---|

| N(1')-H(1')…N(3) | --- | -23.18 | The strongest interaction, linking molecules into pairs. researchgate.net |

| N(4)-H(4)…S(2') | --- | -17.13 | A strong interaction contributing to dimer formation. researchgate.net |

| N(1)-H(1)…N(3') | 3.114 | -16.10 | Links adjacent supramolecular synthons (dimers). researchgate.netresearchgate.net |

| N(4')-H(4')…S(2) | 3.408 | -13.95 | Links adjacent supramolecular synthons (dimers). researchgate.netresearchgate.net |

| N-H…S | 3.466, 3.551 | -3.17, -8.01 | Weaker bonds that link neighboring ribbons together. researchgate.netresearchgate.net |

| C(6)-H(6)…S(2'') | 3.532 | -9.43 | A weaker bond that also links molecules into a dimer. researchgate.net |

| C-H…S | 4.037 | -2.85 | A very weak bond linking neighboring ribbons. researchgate.net |

Data sourced from QTAIM analysis as reported in scientific literature. researchgate.netresearchgate.net Note: The prime (') and double prime ('') notations distinguish between different molecules in the crystal lattice.

These interactions create a layered structure. Supramolecular synthons, or dimers, are linked into ribbons by N-H…N and N-H…S bonds. researchgate.net These ribbons are then connected by weaker N-H…S and C-H…S/C-H…C bonds. researchgate.netresearchgate.net

Non-Hydrogen Bonded Intermolecular Interactions (e.g., N…N, N…C, N…S)

Beyond conventional hydrogen bonds, the crystal structure of this compound is stabilized by other, weaker intermolecular forces, including van der Waals and potential π-π stacking interactions. researchgate.netresearchgate.net These non-hydrogen bonded contacts primarily occur between the layered dimers. researchgate.net

Non-Hydrogen Bonded Interactions in Crystalline this compound

| Interaction Type | Bond Length (Å) | Estimated Energy (kJ/mol) |

|---|---|---|

| N(1)…C(5”) | 3.411 | -4.06 |

| N(3)…S(2”) | 3.516 | -4.01 |

Data sourced from QTAIM analysis as reported in scientific literature. researchgate.netresearchgate.net Note: The double prime (”) notation distinguishes molecules in an adjacent layer.

These interactions, while individually weaker than the primary hydrogen bonds, collectively contribute to the stability of the three-dimensional crystal lattice. researchgate.net The analysis reveals that the N(4) atom of the amino group does not participate in these π-π stacking interactions. researchgate.net

Formation of Supramolecular Synthons and Aggregation Patterns

The solid-state architecture of this compound is governed by the formation of specific intermolecular interactions, leading to predictable supramolecular synthons and aggregation patterns. A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular forces. rsc.org In crystalline this compound, the primary aggregation motif involves the formation of dimers through hydrogen bonding, which then extend into one-dimensional ribbons. researchgate.netresearchgate.net

The key interactions responsible for these structures are hydrogen bonds involving the nitrogen atoms of the pyrimidine ring and the exocyclic amino group, as well as the sulfur atom. researchgate.net Specifically, supramolecular synthons (dimers) are linked to adjacent synthons primarily through N-H···N and N-H···S hydrogen bonds. researchgate.net These interactions create extended ribbon-like structures. researchgate.net The hydrogen bonds linking adjacent supramolecular synthons to form these ribbons include an N(1)-H(1)···N(3') bond and an N(4')-H(4')···S(2) bond. researchgate.net These ribbons are, in turn, linked by weaker N-H···S bonds. researchgate.net

The substitution of the oxygen atom in cytosine with a sulfur atom in this compound significantly alters the intermolecular interaction patterns and subsequent molecular aggregation. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) analysis has revealed a variety of intermolecular interactions beyond standard hydrogen bonds in the crystalline structure, including N···N, N···C, and N···S contacts. researchgate.net

Beyond self-assembly, this compound can form more complex aggregates. Its complexation with certain metal ions, such as silver(I), has been observed to produce coordination polymers, which manifest as long, entangled filaments. ncl.ac.uk

Table 1: Hydrogen Bond Parameters in this compound Crystal Structure

| Interacting Atoms | Bond Length (Å) | Interaction Energy (kJ/mol) | Role in Aggregation |

| N(1)-H(1)···N(3') | 3.114 | -16.10 | Links adjacent supramolecular synthons researchgate.net |

| N(4')-H(4')···S(2) | 3.408 | -13.95 | Links adjacent supramolecular synthons researchgate.net |

| N(4)-H(4)···S(2') | 3.466 | -3.17 | Links neighboring ribbons researchgate.net |

| C(6)-H(6)…S(2'') | 3.532 | -9.43 | Links adjacent molecules into a dimer researchgate.net |

Adsorption Phenomena and Surface Chemistry

The surface chemistry of this compound is of significant interest, particularly its ability to adsorb onto various substrates, influencing interfacial properties. This behavior is critical for applications in nanoscience and electrochemistry.

This compound readily self-assembles on metal surfaces, most notably gold (Au). researchgate.net Studies using scanning tunneling microscopy (STM) have shown that this compound forms ordered, self-assembled monolayers on Au(111) substrates under ambient conditions. researchgate.netnii.ac.jp

Theoretical calculations indicate that among its various tautomeric forms, the 1H-thione-amino tautomer is the most stable and is the predominant form involved in adsorption. nih.gov The interaction with the gold surface can occur through several binding geometries. Three plausible binding modes have been identified through quantum mechanical calculations:

Sulfur Binding: Adsorption via the thiocarbonyl sulfur atom. nih.gov

Pyrimidine Nitrogen Binding: Interaction through one of the nitrogen atoms in the pyrimidine ring. nih.gov

Amino Group Binding: Adsorption involving the exocyclic amino group. nih.gov

The ability of sulfur-containing compounds to form stable self-assembled monolayers on gold is a well-documented phenomenon, and this compound follows this trend, creating organized molecular layers at the metal interface. rsc.org

The interaction of this compound with nanoparticle substrates, particularly gold nanoparticles (AuNPs), has been investigated using Raman spectroscopy and density functional theory (DFT) calculations. nih.gov These studies provide insight into the energetic stability and binding characteristics of the molecule on nanoscale surfaces.

The binding of this compound to AuNPs is considered robust. nih.gov The presence of the exocyclic amino group in this compound is suggested to result in a stronger binding affinity to AuNPs compared to other related thiouracil compounds, such as 2-thiouracil (2TU) and 4-thiouracil (B160184) (4TU), which lack this group. nih.gov DFT calculations have been employed to estimate the binding energies for the stable 1H-thione-amino tautomer interacting with gold atom clusters, confirming a strong adsorbate-substrate interaction. nih.gov This strong binding is crucial for the stable functionalization of nanoparticles.

Table 2: Comparative Binding Characteristics on Gold Nanoparticles (AuNPs)

| Compound | Key Functional Groups | Relative Binding Strength to AuNPs | Rationale |

| This compound (2TC) | Thione, Amino | Stronger | The additional amino group is suggested to enhance binding affinity. nih.gov |

| 2-Thiouracil (2TU) | Thione | Weaker than 2TC | Lacks the exocyclic amino group present in 2TC. nih.gov |

| 4-Thiouracil (4TU) | Thione | Weaker than 2TC | Lacks the exocyclic amino group present in 2TC. nih.gov |

This compound exhibits complex interfacial behavior when interacting with ionic surfactants, forming mixed adsorption layers that modify electrode-solution interfaces. researchgate.netd-nb.info Studies involving cationic surfactants like cetyltrimethylammonium bromide (CTAB) and anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) reveal significant, and often opposing, effects on electrochemical processes. d-nb.infosmolecule.com

When combined, this compound and these surfactants form mixed adsorption layers at the electrode surface. icm.edu.pl Research indicates that this compound often dominates in establishing the adsorption equilibria of these mixed layers. researchgate.netresearchgate.net The interactions can involve competitive adsorption or the coadsorption of mixed micelles. journalssystem.comicm.edu.pl

The nature of the surfactant dictates the resulting interfacial properties and electrochemical behavior:

With Cationic Surfactants (CTAB): The presence of CTAB in a solution containing this compound leads to a shift of the potential of zero charge (Ez) to more negative values. icm.edu.pl In certain electrochemical reactions, such as the electro-reduction of Bi(III) ions, the this compound-CTAB mixed layer enhances the process. d-nb.infosmolecule.com

With Anionic Surfactants (SDS): The addition of SDS results in a shift of Ez towards more positive potentials. icm.edu.pl In contrast to CTAB, SDS exhibits an inhibitory effect in the same Bi(III) electro-reduction system, which is attributed to the blocking of the electrode surface. d-nb.infosmolecule.com

In all studied systems, the formation of an adsorption layer, whether of this compound alone or in a mixture with surfactants, leads to a decrease in the surface tension at the zero-charge potential. icm.edu.pl

Table 3: Effect of Surfactants on the Interfacial Properties of this compound

| System | Surfactant Type | Effect on Potential of Zero Charge (Ez) | Impact on Bi(III) Electro-reduction |

| This compound + CTAB | Cationic | Shifts to more negative potentials icm.edu.pl | Enhances process, increases rate d-nb.infosmolecule.com |

| This compound + SDS | Anionic | Shifts to more positive potentials icm.edu.pl | Inhibitory effect, blocks surface d-nb.infosmolecule.com |

Coordination Chemistry of 2 Thiocytosine

Ligand Properties and Metal Ion Binding Affinity

2-Thiocytosine (B14015) (2TC) is a heterocyclic ligand that exhibits a high affinity for various metal ions, particularly soft metals that have a preference for sulfur donors. Its ability to form stable complexes is attributed to its electronic structure and the availability of multiple coordination sites.

The sulfur atom at the C2 position is a key player in the coordination behavior of this compound. As a soft donor atom, it readily forms stable bonds with soft metal ions. dntb.gov.ua While coordination can also occur through the nitrogen atoms of the pyrimidine (B1678525) ring, the thione group provides a distinct binding site. dntb.gov.ua For instance, in certain silver(I) complexes, the sulfur atom is directly involved in coordination. In a dinuclear silver complex, one silver atom coordinates to two this compound ligands via the N1 nitrogen atom, while the second silver atom is linked to the sulfur atoms of the same ligands. rsc.orgresearchgate.net This bridging capability highlights the crucial role of the sulfur atom in forming multinuclear complex structures. rsc.orgresearchgate.net Similarly, in gold(I) complexes, such as [Au(S-2-thiocytosinate)(PMe₃)], coordination occurs at the S-donor position. nih.gov The hybridization of the sulfur atom can also be influenced by complexation; in a dinuclear trimethylplatinum(IV) complex, the sulfur atom is considered sp³ hybridized, indicating its involvement in the deprotonated thiol-amino tautomer of the ligand. researchgate.net

This compound possesses several potential donor atoms, including the endocyclic nitrogen atoms (N1 and N3), the exocyclic amino group (N4), and the sulfur atom (S2). This allows for various coordination modes, including monodentate and bidentate chelation. The preference for a particular donor atom is influenced by several factors, such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Studies on silver(I) complexes have shown a strong tendency for coordination via the N1 nitrogen atom. rsc.org This preference is supported by both experimental data from NMR and X-ray crystallography, and by DFT calculations. rsc.orgrsc.org Quantum chemical calculations suggest a high positive charge on the sulfur atom in the free ligand, which would lead to repulsion of metal cations, making the negatively charged nitrogen atoms more favorable for coordination. rsc.org However, as noted, the sulfur atom can and does participate in coordination, particularly when forming bridges between metal centers. rsc.orgresearchgate.net

In some platinum(II) complexes, this compound can act as a bidentate ligand, coordinating through both the deprotonated thione group (S) and the ring nitrogen (N3). researchgate.net In contrast, gold(I) complexes with a phosphine (B1218219) co-ligand show coordination to either the sulfur atom alone or bridging coordination through both the sulfur and the N1 nitrogen atom. nih.gov This versatility demonstrates the ligand's ability to adapt its coordination mode to the specific requirements of the metal center, leading to a wide array of complex geometries and stoichiometries.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound has been explored with various transition metals, leading to compounds characterized by a range of spectroscopic and crystallographic techniques.

Platinum Complexes: Trimethylplatinum(IV) complexes with this compound have been successfully synthesized and characterized. researchgate.net The reaction of [PtMe₃(MeOH)(bpy)][BF₄] with this compound (SCy) yields the complex [PtMe₃(bpy)(SCy-κS)][BF₄]. researchgate.net In this complex, the platinum atom is octahedrally coordinated by three methyl groups, a 2,2′-bipyridine ligand, and the 2-thiocytocytosine ligand, which coordinates through the sulfur atom (κS). researchgate.net X-ray analysis of the resulting crystal, [PtMe₃(bpy)(SCy-κS)][BF₄]·MeOH, reveals that the thiocytosine ligands form base pairs through strong hydrogen bonds, creating dinuclear cations. researchgate.net

Table 1: Selected Crystallographic Data for [PtMe₃(bpy)(SCy-κS)][BF₄]·MeOH

| Parameter | Value |

| Coordination Geometry | Octahedral [PtC₃N₂S] |

| H-Bond Distance (N4–H⋯N3′) | 2.976(7) Å |

| Ligand Coordination | κS (via Sulfur atom) |

| Ligand Form | Deprotonated thiol-amino form (reprotonated at N1) |

Data sourced from ResearchGate. researchgate.net

Bismuth Complexes: While direct synthesis of a simple bismuth-2-thiocytosine complex is not extensively detailed in available literature, studies on the electrochemical behavior of Bi(III) ions in the presence of this compound indicate complex formation. The catalytic effect observed during the electroreduction of Bi(III) ions on a silver amalgam film electrode is attributed to the formation of an active complex, Bi–(RS–Hg), in the adsorption layer, which mediates electron transfer. researchgate.net This suggests that this compound can effectively complex with bismuth at electrode surfaces, a phenomenon defined as a "cap-pair" effect where the ligand catalyzes the reduction of the metal cation. researchgate.net

A mixed-ligand oxorhenium(V) complex containing this compound has been synthesized and characterized. researchgate.net The complex, [ReO(SSS)(HL¹)]Cl (where SSS = η³-(SCH₂CH₂SCH₂CH₂S) and HL¹ = this compound), is formed using S-donor ligands. researchgate.netglobalauthorid.com The synthesis involves reacting a suitable rhenium precursor with the tridentate SSS ligand and the monodentate this compound ligand. researchgate.net The resulting '3 + 1' mixed-ligand complex is a red solid and has been characterized by various methods, including X-ray crystallography, which confirmed its structure. researchgate.net

Table 2: Characterization of the Mixed-Ligand Oxorhenium(V) Complex

| Complex | Type | Characterization Methods |

| [ReO(SSS)(HL¹)]Cl | '3 + 1' Mixed Ligand | C, H, N microanalyses, ¹H NMR, FT-IR, UV-Vis, Conductivity, X-ray Crystallography |

Data sourced from ResearchGate. researchgate.net

This compound and its derivatives show a high affinity and selectivity for silver(I) ions. rsc.orgrsc.org The complexation has been studied using various techniques, revealing different stoichiometries and coordination patterns.

The reaction between silver salts (like AgNO₃ or AgPic) and this compound derivatives can lead to the formation of stable 1:1 complexes in both polar and low-polarity solvents. rsc.org X-ray analysis of these complexes often shows a two-coordinate linear geometry where the silver ion is bound to two N1 atoms from two different thiocytosine ligands. rsc.org

Furthermore, changing the molar ratio of the reactants can yield complexes with different stoichiometries. For example, increasing the Ag:ligand ratio from 0.5:1 to 1:1 resulted in the formation of a dinuclear complex with a stoichiometry of Ag₂·L₂·(NO₃)₂ (where L is a this compound derivative). rsc.orgresearchgate.net In this structure, one Ag(I) ion is coordinated to two N1 atoms, while the second Ag(I) ion is coordinated to two sulfur atoms from the same ligands. rsc.orgresearchgate.net The stoichiometry of these silver complexes in solution has also been confirmed by NMR spectroscopy, specifically through the determination of self-diffusion coefficients. rsc.org

Table 3: Stoichiometry and Coordination in Silver(I)-2-Thiocytosine Complexes

| Stoichiometry (Ag⁺:Ligand) | Coordination Atoms | Method of Determination |

| 1:1 | N1 | NMR Titration, X-ray Analysis |

| 2:2 | N1 and S | X-ray Analysis |

Data sourced from RSC Advances and ResearchGate. rsc.orgresearchgate.netrsc.org

Structural Elucidation and Coordination Modes of this compound Complexes

The coordination chemistry of this compound is rich and varied, with the ligand demonstrating the ability to coordinate to metal centers through different atoms, leading to a range of structural motifs. The elucidation of these structures and coordination modes relies heavily on a combination of single-crystal X-ray crystallography, various spectroscopic techniques, and theoretical calculations.

X-ray Crystallography of Metal-2-Thiocytosine Complexes

A notable example is the trimethylplatinum(IV) complex, [PtMe₃(bpy)(SCy-κS)][BF₄], where this compound (SCy) coordinates to the platinum center exclusively through its sulfur atom. researchgate.net In this complex, the platinum atom adopts an octahedral geometry. researchgate.net Interestingly, in the crystalline state, two of these complex cations form a dimer through strong hydrogen bonds between the this compound ligands. researchgate.net

In another study, the reaction of [PtMe₃(MeOH)(bpy)][BF₄] with 1-methyl-2-thiocytosine (1-MeSCy) also resulted in a complex where the ligand coordinates through the sulfur atom, [PtMe₃(bpy)(1-MeSCy-κS)][BF₄]. researchgate.net Structural analysis revealed that in the this compound complex, the ligand exists in the deprotonated thiol-amino form, while in the 1-methyl-2-thiocytosine complex, the ligand is in its thione-amino form. researchgate.net

Silver(I) complexes of this compound derivatives have also been extensively studied. X-ray analysis of several Ag(I) complexes with pyrimidinophanes containing this compound units has shown a high selectivity for Ag⁺ ions. rsc.orgrsc.org In many of these complexes, the silver ion is coordinated by the N1 nitrogen atom of the this compound ring. rsc.org However, in a binuclear complex, Ag₂·L¹²·(NO₃)₂, one of the silver ions is coordinated to the sulfur atoms of the this compound molecules. rsc.org

Gold(I) complexes of this compound also exhibit interesting structural features. The dinuclear complex {Au(PMe₃)}₂(μ-S,N1-2-thiocytosinate) features a bridging 2-thiocytosinate ligand, coordinating to one gold atom through the sulfur atom and to the other through the N1 nitrogen atom. rsc.org

| Complex | Metal Ion | Coordination Mode of this compound | Coordination Geometry of Metal | Reference |

|---|---|---|---|---|

| [PtMe₃(bpy)(SCy-κS)][BF₄] | Pt(IV) | κS (Sulfur) | Octahedral | researchgate.net |

| [PtMe₃(bpy)(1-MeSCy-κS)][BF₄] | Pt(IV) | κS (Sulfur) | Octahedral | researchgate.net |

| Ag·L¹²·Pic | Ag(I) | N1 (Nitrogen) | - | rsc.org |

| Ag₂·L¹²·(NO₃)₂ | Ag(I) | Bridging (N1 and S) | Four- and hexa-coordinated | rsc.org |

| {Au(PMe₃)}₂(μ-S,N1-2-thiocytosinate) | Au(I) | Bridging (μ-S,N1) | - | rsc.org |

Spectroscopic (IR, UV-Vis, NMR) Characterization of Coordination Compounds

Spectroscopic methods are indispensable for characterizing metal-2-thiocytosine complexes, especially for determining the coordination mode in solution and for complementing solid-state structural data.